molecular formula C7H6ClFMg B046075 2-Fluorobenzylmagnesium chloride 0.25M in diethyl ether CAS No. 120608-58-4

2-Fluorobenzylmagnesium chloride 0.25M in diethyl ether

Cat. No.: B046075
CAS No.: 120608-58-4
M. Wt: 168.88 g/mol
InChI Key: BOCCTLJHNQTKLM-UHFFFAOYSA-M
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Description

Magnesium, chloro[(2-fluorophenyl)methyl]- is a chemical compound with the molecular formula C7H6ClFMg. It is also known by its IUPAC name, magnesium;1-fluoro-2-methanidylbenzene;chloride. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, chloro[(2-fluorophenyl)methyl]- can be synthesized through the reaction of magnesium with 2-fluorobenzyl chloride in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:

Mg+C7H6ClFC7H6ClFMg\text{Mg} + \text{C}_7\text{H}_6\text{ClF} \rightarrow \text{C}_7\text{H}_6\text{ClFMg} Mg+C7​H6​ClF→C7​H6​ClFMg

Industrial Production Methods

In industrial settings, the production of magnesium, chloro[(2-fluorophenyl)methyl]- involves large-scale reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically conducted at room temperature, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[(2-fluorophenyl)methyl]- undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents.

    Halides: Organic halides are used in substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Biaryl Compounds: Produced in coupling reactions

Scientific Research Applications

Magnesium, chloro[(2-fluorophenyl)methyl]- is used in various scientific research applications:

    Organic Synthesis: Widely used to form carbon-carbon bonds.

    Pharmaceuticals: Used in the synthesis of drug intermediates.

    Materials Science: Employed in the preparation of polymers and advanced materials.

    Biochemistry: Utilized in the study of enzyme mechanisms and metabolic pathways

Mechanism of Action

The mechanism of action of magnesium, chloro[(2-fluorophenyl)methyl]- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo[(2-fluorophenyl)methyl]-
  • Magnesium, iodo[(2-fluorophenyl)methyl]-
  • Magnesium, chloro[(4-fluorophenyl)methyl]-

Uniqueness

Magnesium, chloro[(2-fluorophenyl)methyl]- is unique due to its specific reactivity with 2-fluorobenzyl chloride, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations where other Grignard reagents might not be as effective.

Properties

IUPAC Name

magnesium;1-fluoro-2-methanidylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCCTLJHNQTKLM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1F.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380804
Record name Magnesium chloride (2-fluorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120608-58-4
Record name Magnesium chloride (2-fluorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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